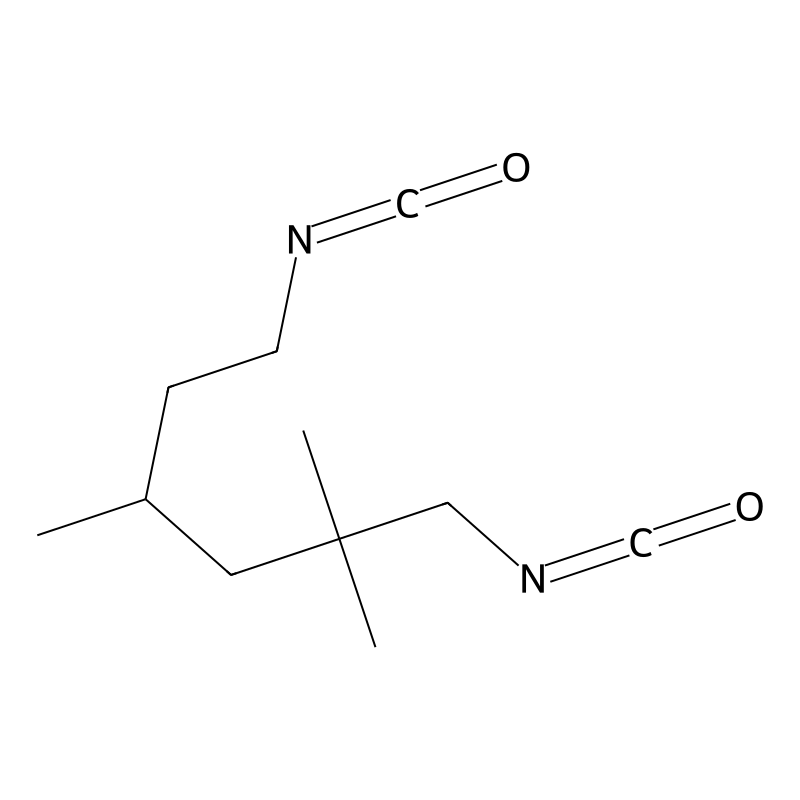

1,6-Diisocyanato-2,2,4-trimethylhexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,6-Diisocyanato-2,2,4-trimethylhexane, also known as 2,2,4-trimethylhexa-1,6-diyl diisocyanate, is an organic compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol. This compound is characterized as a yellow liquid at room temperature and has a predicted boiling point of approximately 283.8 °C. It is classified under the category of diisocyanates, which are known for their high reactivity due to the presence of isocyanate functional groups (-N=C=O) .

- Reaction with Water: When exposed to moisture, it generates carbon dioxide and amines, which can lead to the formation of urea derivatives.

- Reaction with Alcohols: It readily reacts with hydroxyl-containing compounds (like alcohols) to form urethane linkages through a nucleophilic addition mechanism.

- Polymerization: Isocyanates can initiate polymerization reactions when in contact with amines or alcohols, leading to the formation of polyurethanes or polyisocyanates .

The biological activity of 1,6-Diisocyanato-2,2,4-trimethylhexane is primarily associated with its potential mutagenic effects and allergenic properties. While studies on related compounds like hexamethylene diisocyanate have shown no significant mutagenic effects in various assays (e.g., Ames test), there are concerns regarding occupational exposure leading to sensitization and allergic reactions in individuals handling these substances .

Furthermore, isocyanates are known to react with proteins in biological systems, potentially leading to adverse health effects such as respiratory issues and skin sensitization .

1,6-Diisocyanato-2,2,4-trimethylhexane can be synthesized through several methods:

- From 2,2,4-trimethylhexane: The compound can be synthesized by reacting 2,2,4-trimethylhexanol with phosgene or another source of isocyanate groups under controlled conditions.

- Direct Synthesis: Another method involves the direct reaction of 1,6-diamino-2,2,4-trimethylhexane with phosgene or other isocyanate precursors .

These synthesis methods must be conducted with caution due to the toxic nature of the intermediates involved.

1,6-Diisocyanato-2,2,4-trimethylhexane finds applications in various fields:

- Polyurethane Production: It is primarily used in the production of polyurethane foams and coatings due to its ability to form strong cross-linked structures.

- Adhesives and Sealants: The compound serves as a key ingredient in high-performance adhesives and sealants used in construction and automotive industries.

- Coatings: Its reactivity allows it to be utilized in specialty coatings that require durability and resistance to environmental factors .

Research indicates that 1,6-Diisocyanato-2,2,4-trimethylhexane interacts significantly with biological molecules. Its high reactivity allows it to bind with proteins and other biomolecules in living organisms. This interaction can lead to modifications that may trigger immune responses or toxicological effects. Studies on similar compounds have highlighted the importance of understanding these interactions for assessing occupational health risks .

Several compounds share structural similarities with 1,6-Diisocyanato-2,2,4-trimethylhexane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexamethylene Diisocyanate | C6H10N2O2 | Widely used in coatings; potential allergen |

| 1,6-Diisocyanatohexane | C6H10N2O | Simpler structure; used similarly in polyurethane synthesis |

| 1-Isocyanato-3-isocyanatomethylbenzene | C10H8N2O | Aromatic structure; used in specialty polymers |

Uniqueness:

1,6-Diisocyanato-2,2,4-trimethylhexane's unique branched structure allows for enhanced compatibility and performance in polyurethane applications compared to its linear counterparts like hexamethylene diisocyanate. Its branched nature contributes to improved mechanical properties and thermal stability in end products .

Physical Description

Liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

General Manufacturing Information

Plastics Material and Resin Manufacturing

Hexane, 1,6-diisocyanato-2,2,4-trimethyl-: ACTIVE